5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE
Overview
Description
5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, a furan ring, and an imidazole ring, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves multiple steps, starting with the preparation of key intermediates such as (4-chloro-3,5-dimethylphenoxy)acetonitrile and (4-chloro-3,5-dimethylphenoxy)acetyl chloride . These intermediates are then subjected to various reaction conditions, including condensation and cyclization reactions, to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imidazole ring to its dihydro form.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (4-Chloro-3,5-dimethylphenoxy)acetonitrile
- 1-azepanyl-[5-[(4-chloro-3,5-dimethylphenoxy)methyl]-3-isoxazolyl]methanone
- 5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(2,3-dimethoxybenzyl)-3-isoxazolecarboxamide
Uniqueness
Compared to similar compounds, 5-((E)-1-{5-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-3-CYCLOHEXYL-2-SULFANYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
(5E)-5-[[5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl]methylidene]-3-cyclohexyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O3S/c1-14-10-19(11-15(2)21(14)24)28-13-18-9-8-17(29-18)12-20-22(27)26(23(30)25-20)16-6-4-3-5-7-16/h8-12,16H,3-7,13H2,1-2H3,(H,25,30)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVLGXBOWALGOB-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)C=C3C(=O)N(C(=S)N3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1Cl)C)OCC2=CC=C(O2)/C=C/3\C(=O)N(C(=S)N3)C4CCCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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